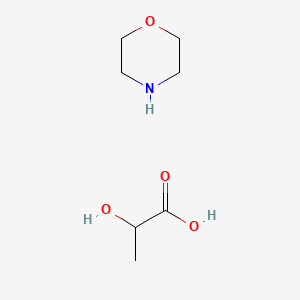

Morpholine lactate

Description

Contextualization within Amine-Carboxylate Salt Chemistry

Morpholine (B109124) lactate (B86563) is chemically classified as an amine-carboxylate salt. This class of compounds is formed through the acid-base reaction between an amine and a carboxylic acid. chemimpex.com In this specific case, the secondary amine morpholine acts as the base, accepting a proton from the acidic carboxylic acid group of lactic acid. chemscene.comredalyc.org This results in the formation of the morpholinium cation and the lactate anion, which are held together by ionic bonds.

The general reaction can be represented as: O(CH₂CH₂)₂NH + CH₃CH(OH)COOH → [O(CH₂CH₂)₂NH₂]⁺[CH₃CH(OH)COO]⁻

The properties of amine-carboxylate salts are dictated by the nature of both the amine and the carboxylic acid. Morpholine is a heterocyclic compound containing both an ether and a secondary amine functional group, making it a versatile building block in organic synthesis. atamankimya.com Lactic acid is an alpha-hydroxy acid, a naturally occurring organic acid that is a key building block in biochemistry and polymer chemistry. researchgate.net The resulting salt, morpholine lactate, is water-soluble and combines the functionalities of its parent molecules, opening avenues for its use in aqueous systems and as a potential precursor in synthesis. google.comchemscene.com The formation of such salts is a fundamental reaction in organic chemistry, often utilized to modify the physical properties, such as solubility, of organic molecules. redalyc.org

Historical Trajectories in Chemical Research on Morpholine and Lactate Derivatives

The scientific history of morpholine and lactic acid derivatives are both rich and extensive, though their combination into this compound is a more recent area of specific interest.

Morpholine , first synthesized in the late 19th century, has a long history of use in industrial and synthetic chemistry. atamankimya.com Its derivatives have been widely investigated for a multitude of applications. Due to its basicity and volatility, morpholine itself has been used as a corrosion inhibitor in steam boiler systems. google.com In organic synthesis, morpholine is a common reagent for the formation of enamines and is a structural motif found in numerous pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. google.comgoogle.com Research into morpholine derivatives has been a continuous effort, exploring their utility as catalysts, solvents, and pharmacologically active agents. chemscene.comatamankimya.com

Lactic acid was first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. researchgate.net Its role in biological systems and its potential as a chemical feedstock have been subjects of intense research for over two centuries. A significant milestone was the discovery that lactic acid could be produced via fermentation, a process that now accounts for a large portion of its industrial production. researchgate.netnih.gov In recent decades, research has heavily focused on lactic acid as a monomer for the production of polylactic acid (PLA), a biodegradable and biocompatible polymer with widespread applications. researchgate.netnih.gov The various salts and esters of lactic acid, known as lactates, have also been extensively studied and are used in the food, pharmaceutical, and cosmetic industries. researchgate.net

The convergence of these two areas of research in the form of this compound is a logical progression, aiming to leverage the properties of both well-established parent molecules.

Current Research Landscape and Fundamental Significance in Modern Chemistry

While extensive research into this compound as a standalone compound is still developing, its significance can be understood through the lens of its chemical class and the functions of its components. Current and potential research applications are centered on areas where the combined properties of an amine and lactic acid are advantageous.

One promising area of investigation is its use as a corrosion inhibitor . Studies on various amine carboxylates have shown their effectiveness in this regard, with morpholine being identified as a particularly effective amine component. chemimpex.com The salt formation with lactic acid could provide a stable, water-soluble compound that can be easily applied in industrial water treatment systems, similar to the use of morpholine itself.

Furthermore, the chemistry of aminium lactate salts is being explored for its role in the production of high-purity polylactic acid (PLA) . A patented method describes the use of aminium lactate salts as a feedstock for producing dilactic acids, which are precursors to PLA. This suggests a potential application for this compound in the green chemistry space, contributing to the synthesis of biodegradable polymers from renewable resources.

The synthesis of this compound itself is a straightforward acid-base neutralization. However, the broader field of direct coupling of carboxylate salts with amines is an active area of research, with new methods being developed to facilitate amide bond formation under mild conditions. While this compound is a salt, the underlying chemistry of amine-carboxylate interactions is fundamental to these more complex transformations.

Chemical Compound Data

Below is a table summarizing the key chemical compounds mentioned in this article.

| Compound Name | Molecular Formula | Parent Compound(s) | Key Chemical Class |

| This compound | C₇H₁₅NO₄ | Morpholine, Lactic Acid | Amine-Carboxylate Salt |

| Morpholine | C₄H₉NO | - | Heterocyclic Amine, Ether |

| Lactic Acid | C₃H₆O₃ | - | Alpha-Hydroxy Carboxylic Acid |

| Isostearamidopropyl this compound | C₂₈H₅₆N₂O₅ | Isostearamidopropyl morpholine, Lactic Acid | Quaternary Ammonium (B1175870) Salt |

| Linezolid | C₁₆H₂₀FN₃O₄ | Contains Morpholine moiety | Oxazolidinone Antibiotic |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | Contains Morpholine moiety | Tyrosine Kinase Inhibitor |

Below is an interactive data table with more detailed information on this compound:

Properties

CAS No. |

80145-09-1 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;morpholine |

InChI |

InChI=1S/C4H9NO.C3H6O3/c1-3-6-4-2-5-1;1-2(4)3(5)6/h5H,1-4H2;2,4H,1H3,(H,5,6) |

InChI Key |

QGCDCQXHCJKJHS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.C1COCCN1 |

Canonical SMILES |

CC(C(=O)O)O.C1COCCN1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Morpholine Lactate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous structural determination of morpholine (B109124) lactate (B86563) in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecule's framework can be assembled. The formation of the salt involves the transfer of the acidic proton from the carboxyl group of lactic acid to the nitrogen atom of morpholine, creating the morpholinium cation and the lactate anion. This protonation event is a key feature observed in the NMR spectra.

High-Resolution Proton (¹H) NMR Studies

In the ¹H NMR spectrum of morpholine lactate, specific chemical shifts and coupling patterns are anticipated for both the morpholinium cation and the lactate anion. For the morpholinium cation, the protonation of the nitrogen atom leads to a downfield shift of the adjacent protons compared to neutral morpholine. The protons on the carbons adjacent to the positively charged nitrogen (H2/H6) are expected to be more deshielded than the protons on the carbons adjacent to the oxygen atom (H3/H5).

The lactate anion retains its characteristic signals. The methine proton (CH) typically appears as a quartet due to coupling with the three protons of the methyl group (CH₃). The methyl protons, in turn, appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are estimated based on typical values for morpholinium salts and lactate in an aqueous solution. Actual values may vary based on solvent and concentration.)

| Component | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Morpholinium | H2/H6 (N-CH₂) | ~3.3 - 3.5 | Triplet |

| Morpholinium | H3/H5 (O-CH₂) | ~3.9 - 4.1 | Triplet |

| Morpholinium | N-H₂⁺ | Variable, broad | Singlet |

| Lactate | CH (methine) | ~4.0 - 4.2 | Quartet |

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. In the morpholinium cation, two distinct signals are expected for the two sets of non-equivalent methylene (B1212753) carbons. The carbons bonded to the nitrogen (C2/C6) will resonate at a different chemical shift than those bonded to the oxygen (C3/C5).

For the lactate anion, three distinct carbon signals are predicted: the carboxylate carbon (COO⁻), the methine carbon (CH), and the methyl carbon (CH₃). The carboxylate carbon is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on typical values for morpholinium salts and lactate from sources like the Human Metabolome Database. Actual values may vary.)

| Component | Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Morpholinium | C2/C6 (N-CH₂) | ~44 - 47 |

| Morpholinium | C3/C5 (O-CH₂) | ~64 - 67 |

| Lactate | COO⁻ (carboxylate) | ~178 - 182 |

| Lactate | CH (methine) | ~68 - 72 |

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), would be employed to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.

Two-Dimensional NMR for Connectivity and Proximity Analysis

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, for example, confirming the coupling between the H2/H6 and H3/H5 protons within the morpholinium ring and between the methine and methyl protons in the lactate anion.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about the spatial proximity of protons, which is crucial for understanding the conformation and the interaction between the morpholinium cation and the lactate anion in solution. This would help to characterize the ionic association and the hydrogen bonding network.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and probing the intermolecular forces, particularly hydrogen bonding. labmanager.com

Characteristic Absorption and Scattering Bands

The formation of the morpholinium lactate salt results in distinct vibrational signatures compared to the individual starting materials. The most significant changes are observed in the regions corresponding to the N-H, C=O, and O-H stretching vibrations.

In the IR spectrum, the disappearance of the broad O-H stretching band of the carboxylic acid group from lactic acid and the appearance of a broad band in the 3200-2400 cm⁻¹ region are indicative of the formation of the N-H⁺ bond in the morpholinium cation. umn.edu A key indicator for salt formation is the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻).

Table 3: Key Vibrational Bands for this compound (Note: Frequencies are approximate and based on data from analogous morpholinium carboxylate salts and lactate salts. nih.govnotulaebotanicae.ro)

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H⁺ Stretch | Morpholinium Cation | 3200 - 2400 (broad) | IR, Raman |

| C-H Stretch | Morpholinium & Lactate | 3000 - 2850 | IR, Raman |

| Asymmetric COO⁻ Stretch | Lactate Anion | ~1600 - 1550 | IR |

| Symmetric COO⁻ Stretch | Lactate Anion | ~1420 - 1380 | IR |

Raman spectroscopy provides complementary information. While the carboxylate stretches are also visible, Raman is often more sensitive to the symmetric vibrations and the non-polar bonds of the carbon skeleton.

Hydrogen Bonding Network Probing

The structure of solid this compound is significantly influenced by hydrogen bonding. The primary interactions involve the two aminium protons (N-H⁺) of the morpholinium cation and the two oxygen atoms of the lactate carboxylate group. These N-H···O hydrogen bonds are the principal force holding the ions together in the crystal lattice.

Vibrational spectroscopy can probe this network. The broadness and position of the N-H⁺ stretching band in the IR spectrum are direct consequences of the strong hydrogen bonding. The frequency difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the carboxylate group can also provide insight into the coordination mode of the lactate anion. Shifts in the vibrational frequencies upon changes in temperature or physical state can be used to study the dynamics and strength of these crucial intermolecular interactions.

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural details of a compound. For this compound, this technique would provide insights into its ionic composition and the fragmentation behavior of the morpholinium cation and lactate anion.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₁₅NO₄), the theoretical exact mass of the neutral compound is 177.1001 g/mol . nih.gov In a typical HRMS experiment, the compound would be ionized, most commonly by protonation to form the [M+H]⁺ ion.

The analysis would involve dissolving the sample and introducing it into the mass spectrometer, where ionization would occur. The exact mass of the resulting ion is then measured and compared to the theoretical value calculated from its elemental formula. This comparison can confirm the identity of the compound with a high degree of certainty.

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structure of this compound by fragmenting the precursor ions (the morpholinium cation and the lactate anion) and analyzing the resulting product ions. This fragmentation provides a "fingerprint" of the molecule's structure.

In an MS/MS experiment, the precursor ions are isolated and then subjected to collision-induced dissociation (CID), causing them to break apart into smaller, characteristic fragments.

Fragmentation of the Morpholinium Cation (m/z 88.0757): The morpholinium ion is expected to be relatively stable. However, under sufficient energy, it could undergo ring-opening reactions followed by the loss of small neutral molecules. A characteristic fragmentation event for morpholine derivatives is the loss of a water molecule (H₂O). mdpi.com Further cleavage of the morpholine ring is also a possibility. mdpi.comresearchgate.net

Fragmentation of the Lactate Anion (m/z 89.0244): The lactate anion would likely undergo fragmentation through the loss of small neutral molecules such as water (H₂O) or carbon dioxide (CO₂).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Diffraction Analysis for Crystalline State Structure

Assuming this compound can be prepared in a crystalline form, X-ray diffraction would be the definitive method for determining its three-dimensional atomic structure in the solid state.

Single-crystal X-ray diffraction analysis would provide precise information on the spatial arrangement of the morpholinium cations and lactate anions within the crystal lattice. This includes the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure). For instance, studies on similar compounds like levofloxacin (B1675101) lactate have shown a monoclinic crystal system. google.com The crystal structure of morpholine itself has been determined to have a monoclinic system as well. researchgate.net

A detailed X-ray crystal structure would reveal the specific intermolecular interactions that hold the crystal lattice together. The primary interaction would be the ionic bond between the positively charged morpholinium cation and the negatively charged lactate anion.

Crystal Packing and Unit Cell Parameters

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)

Lactic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers): L-lactic acid and D-lactic acid. Consequently, this compound can exist as morpholine L-lactate, morpholine D-lactate, or a racemic mixture of both. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for distinguishing between these stereoisomers. cas.czresearchgate.netwikipedia.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. harvard.edunih.gov A CD spectrum provides information about the molecule's three-dimensional structure.

If a sample of this compound were analyzed using CD spectroscopy:

A solution of pure morpholine L-lactate would produce a specific CD spectrum.

A solution of pure morpholine D-lactate would exhibit a CD spectrum that is an exact mirror image of the L-form.

A racemic mixture (equal amounts of L- and D-isomers) would be CD-inactive, meaning it would not show a CD signal, as the signals from the two enantiomers would cancel each other out.

This technique would be invaluable for confirming the stereochemical purity of a given sample of this compound. The intensity and shape of the CD spectrum are highly sensitive to the molecular conformation and the interactions between the chiral center and its environment. researchgate.net

Computational Chemistry and Theoretical Investigations of Morpholine Lactate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of morpholine (B109124) lactate (B86563), such as its geometry, electronic structure, and the nature of the bonding between the morpholinium and lactate ions. These calculations are performed on a single molecule, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for calculating ground state properties like electron density, total energy, and molecular structure with a good balance between accuracy and computational cost. wikipedia.orgmdpi.com DFT studies on systems containing morpholine have been used to explore reaction mechanisms and electronic properties. researchgate.net For morpholine lactate, DFT would be employed to optimize the molecular geometry, determining the most stable arrangement of atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Key ground state properties of this compound that can be elucidated by DFT include:

Optimized Geometry: The three-dimensional arrangement of atoms in the morpholinium cation and the lactate anion, and their relative orientation.

Electronic Properties: The distribution of electron density, which helps in understanding the molecule's reactivity, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is a determinant of molecular stability and reactivity.

Bonding Analysis: The nature of the ionic bond between the protonated morpholine and the deprotonated lactic acid, as well as the covalent bonds within each component.

| Property | Description |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, angles, and dihedrals. |

| Electron Density | The probability of finding an electron at a particular point in space, indicating regions of high and low electron concentration. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, a key indicator of chemical reactivity. |

| Mulliken and Natural Population Analysis (NPA) | Methods to assign partial charges to individual atoms in the molecule, offering insights into electrostatic interactions. |

Ab Initio Calculations for Energetics

Ab initio calculations, which are based on quantum mechanics principles without the use of empirical parameters, provide highly accurate energetic information. northwestern.edunih.gov These methods are computationally more demanding than DFT but are often used as a benchmark for other computational techniques. For this compound, ab initio calculations can be used to determine:

Heat of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nih.gov

Ionization Potential: The minimum energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Dissociation Energy: The energy required to break the ionic bond between the morpholinium and lactate ions.

These energetic parameters are crucial for understanding the stability and reactivity of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Properties

While quantum chemical calculations focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solution environment. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes like solvation and conformational changes. nih.govnih.gov

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces. MD simulations are an ideal tool to study these interactions. arxiv.org By simulating a system containing this compound and a large number of solvent molecules (e.g., water), researchers can investigate:

Solvation Shell Structure: How solvent molecules arrange themselves around the morpholinium cation and the lactate anion. This includes determining the number of solvent molecules in the first solvation shell and their preferred orientations.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between this compound and the solvent, as well as between the ions themselves. rsc.org Hydrogen bonding plays a critical role in the solubility and stability of the compound in protic solvents.

Interaction Energies: The strength of the interactions between the solute and solvent molecules, which can be quantified to understand the thermodynamics of solvation. rsc.org

Studies on similar systems, such as morpholinium-based ionic liquids, have shown that the nitrogen atom in the morpholine ring (or the proton attached to it) is a strong center for interactions with both solvents and anions. arxiv.org

Conformational Flexibility and Rotational Barriers

The morpholine ring is not rigid and can adopt different conformations, primarily the chair and boat forms. science.gov Similarly, the lactate ion has rotational freedom around its single bonds. MD simulations and quantum chemical calculations can be used to explore this flexibility:

Conformational Analysis: Identifying the most stable conformations of the morpholine ring and the lactate ion in the gas phase and in solution.

Rotational Barriers: Calculating the energy required to rotate specific bonds within the molecule, such as the C-N bond in the morpholine ring or the C-C bond in the lactate ion. science.govrsc.org This information helps to understand the dynamic interconversion between different conformations.

Potential Energy Surface (PES): Mapping the energy of the molecule as a function of its geometry, which reveals the landscape of possible conformations and the pathways for transitioning between them.

| Dynamic Property | Description |

| Solvation Shell | The layer of solvent molecules immediately surrounding the solute ions. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond, indicating its strength and stability. |

| Conformational Isomers | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. |

| Rotational Energy Barrier | The energy required to overcome the hindrance to rotation around a chemical bond. |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation. researchgate.netresearchgate.net This synergy between theory and experiment is a powerful tool in chemical analysis.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net By analyzing the calculated vibrational modes, specific peaks in the experimental IR and Raman spectra can be assigned to the stretching and bending of particular chemical bonds. For instance, the characteristic frequencies for the O-H, C=O, C-N, and C-O bonds in this compound can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. openmedicinalchemistryjournal.com These predictions are highly sensitive to the electronic environment of the nuclei and can help in assigning the signals in experimental ¹H and ¹³C NMR spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. arxiv.org

The accurate prediction of these spectroscopic parameters not only aids in the structural elucidation of this compound but also provides a deeper understanding of its electronic and vibrational properties.

| Spectroscopic Technique | Predicted Parameters |

| IR/Raman | Vibrational frequencies and intensities. |

| NMR | Chemical shifts (¹H, ¹³C) and coupling constants. |

| UV-Vis | Electronic transition energies and oscillator strengths. |

Chemical Reactivity and Transformation Pathways of Morpholine Lactate

Acid-Base Properties and pH-Dependent Behavior in Solution

Morpholine (B109124) lactate's behavior in an aqueous solution is governed by the acid-base equilibria of its constituent ions. Lactic acid is a carboxylic acid, while morpholine is a secondary amine. byjus.comlactic-acid.com The pKa of lactic acid is approximately 3.86, while the pKa of the conjugate acid of morpholine (morpholinium) is about 8.5. lactic-acid.comshimadzu.comdrugbank.comgwu.eduechemi.com

The dissociation equilibrium in water can be described as follows:

Lactic acid (a weak acid) donates a proton: CH₃CH(OH)COOH ⇌ CH₃CH(OH)COO⁻ + H⁺ (pKa ≈ 3.86) lactic-acid.com

Morpholine (a weak base) accepts a proton to form its conjugate acid, morpholinium: C₄H₉NO + H₂O ⇌ C₄H₁₀NO⁺ + OH⁻ (pKb ≈ 5.6, corresponding to a pKa of ~8.4 for morpholinium) pdx.edudrugfuture.com

In solution, the state of morpholine lactate (B86563) is highly dependent on the pH.

At low pH (pH < 3.86): The lactate ion will be fully protonated to form lactic acid. Morpholine will exist almost exclusively as its protonated conjugate acid, morpholinium. lactic-acid.comgwu.edu

In the mid-pH range (pH 3.86 to 8.5): The compound exists predominantly as the dissociated salt, with morpholinium cations and lactate anions being the major species. This is the typical state for morpholine lactate in near-neutral solutions.

At high pH (pH > 8.5): The morpholinium cation will be deprotonated to form neutral morpholine, while the lactate remains in its anionic form. pdx.edu

This pH-dependent behavior is critical in applications where pH fluctuations can alter the chemical nature and availability of the active species. dur.ac.ukahajournals.org The sigmoidal relationship between pH and the dissociation state is characteristic of weak acid-base systems. nih.gov

Table 1: Acid-Base Properties of Morpholine and Lactic Acid

| Compound | pKa Value | Reference |

|---|---|---|

| Lactic Acid | ~3.86 | lactic-acid.comechemi.com |

| Morpholinium (Conjugate acid of Morpholine) | ~8.5 | drugbank.compdx.edufoodb.ca |

Nucleophilic and Electrophilic Reactivity of Morpholine and Lactate Moieties

The reactivity of this compound is best understood by examining the potential reactions of the morpholine and lactate moieties separately.

Morpholine Moiety: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a nucleophile. openmedicinalchemistryjournal.com It readily participates in nucleophilic substitution and addition reactions. However, the presence of the electron-withdrawing oxygen atom in the ring makes morpholine less basic and a weaker nucleophile compared to similar cyclic amines like piperidine. pdx.edunih.gov

Nucleophilic Substitution: Morpholine can react with electrophiles such as alkyl halides or activated alcohols to form N-alkylated morpholine derivatives. chemrxiv.orgtaltech.ee Mechanochemical methods have been developed for the nucleophilic substitution of alcohols with morpholine, proceeding through reactive isouronium intermediates. chemrxiv.orgresearchgate.net

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines, which are key intermediates in various organocatalytic reactions. nih.gov

Acylation: Morpholine reacts with acyl chlorides or anhydrides to form amides.

Lactate Moiety: The lactate anion (CH₃CH(OH)COO⁻) has two primary functional groups: a carboxylate and a secondary hydroxyl group.

Carboxylate Group: The carboxylate group is a weak nucleophile and is generally unreactive toward electrophiles. It can, however, participate in coordination with metal ions.

Hydroxyl Group: The secondary alcohol group on the lactate moiety can act as a nucleophile. For instance, in reactions involving ethyl lactate, the hydroxyl group can be displaced in Sₙ2 reactions, leading to a complete inversion of stereochemistry. chemrxiv.orgresearchgate.net It can also be acylated or etherified under appropriate conditions. In some contexts, such as in the presence of D-ala-D-ala ligase, D-ala-D-ala lactate can be formed, highlighting a biochemical reactivity pathway. openmedicinalchemistryjournal.com

Thermal Decomposition Pathways and Stability Profiling

Morpholine exhibits limited thermal stability, particularly at high temperatures and pressures, such as those found in the steam-water cycles of power plants. tudelft.nl Its decomposition typically follows first-order kinetics. tudelft.nlresearchgate.net

Studies on the thermolysis of morpholine have identified several major breakdown products, indicating cleavage of both C-N and C-O bonds within the ring structure.

Key Decomposition Products:

Ammonia

2-(2-aminoethoxy) ethanol (B145695)

Methylamine and Ethylamine

Glycolic acid and Acetic acid

The formation of acidic products like acetic and glycolic acids is of particular concern in industrial settings as it can lower the pH and increase the potential for corrosion. tudelft.nl The decomposition rate is influenced by temperature, pressure, and the presence of catalysts. tudelft.nlresearchgate.net For example, under superheater conditions (e.g., 470-510 °C), thermolysis is more significant than under boiler conditions (e.g., 352 °C). tudelft.nlresearchgate.net The activation energy for morpholine decomposition in steam has been empirically determined to be approximately 132-160 kJ/mol. researchgate.net

The thermal decomposition of the lactate moiety, particularly calcium lactate, has also been studied. It typically occurs in multiple steps, beginning with dehydration followed by decomposition to calcium carbonate. jetir.org

Table 2: Thermal Decomposition of Morpholine

| Condition | Major Decomposition Products | Kinetic Order | Reference |

|---|---|---|---|

| High-pressure steam cycles (e.g., 260-300 °C) | Ammonia, Ethanolamine, 2-(2-aminoethoxy) ethanol, Acetic acid, Glycolic acid | First-order | researchgate.net |

| Superheater conditions (470-510 °C) | Organic acid anions (formate, lactate), Ammonia | First-order | tudelft.nlresearchgate.net |

Hydrolytic Stability and Hydrolysis Kinetics

This compound, as a salt, is stable in water with respect to the ionic bond between the morpholinium cation and the lactate anion. Hydrolysis in this context refers to the reaction of the individual ions with water, which is governed by their acid-base properties as described in section 5.1.

The morpholine ring itself is generally stable against hydrolytic cleavage under typical environmental conditions. nih.gov However, derivatives of morpholine, such as amides or carbamates, can undergo hydrolysis. Carbamates, for instance, are generally more susceptible to hydrolysis than amides but more stable than esters. acs.org Their hydrolysis, often enzyme-mediated, releases the parent alcohol, the amine (morpholine), and carbon dioxide. acs.org Similarly, phosphoramidate-based structures containing morpholine can undergo hydrolysis or intramolecular rearrangement. cuni.cz

The lactate moiety is hydrolytically stable. The stability of more complex derivatives, such as isostearamidopropyl this compound, is important in formulations. This compound is formed by the condensation of isostearic acid and aminopropylmorpholine, followed by neutralization with lactic acid, and its stability is crucial for its function. cir-safety.org

Applications in Advanced Chemical Synthesis and Industrial Processes

Catalytic Applications in Organic Transformations

Morpholine (B109124) lactate (B86563), as a salt of a secondary amine and a carboxylic acid, possesses properties that allow it to function in various catalytic capacities in the realm of organic synthesis. Its utility can be primarily understood through the distinct roles of its constituent ions: the morpholinium cation and the lactate anion.

Role as a Base Catalyst

While direct and extensive research on morpholine lactate as a primary base catalyst is not widely documented, its function can be inferred from the chemical nature of the morpholine moiety. Morpholine itself is a well-known base in organic synthesis, and when it forms a salt with lactic acid, the resulting morpholinium ion can participate in acid-base equilibria. wikipedia.orgchemicalbook.com In a reaction medium, this compound can furnish morpholine, which can act as a Brønsted-Lowry base.

The catalytic activity of morpholinium salts, a category to which this compound belongs, has been demonstrated. For instance, morpholinium-based ionic liquids have been employed as catalysts. ontosight.aitandfonline.comarabjchem.org Specifically, acidic ionic liquids with a morpholinium cation have proven effective in catalyzing Mannich reactions, which involve the amino alkylation of an acidic proton located in the α-position of a carbonyl compound. tandfonline.com In these instances, the morpholinium salt acts as a dual solvent-catalyst. tandfonline.com Another example is the use of morpholinium bisulfate as a mild and reusable catalyst for the synthesis of bis(indolyl)methanes. arabjchem.org These applications suggest that this compound could similarly be employed as a catalyst in reactions requiring a mild base, where the morpholine component can facilitate proton abstraction or activate substrates.

Co-catalyst or Ligand in Transition Metal Catalysis

The application of this compound as a co-catalyst or ligand in transition metal catalysis is an area of increasing interest, primarily drawing from the established coordination chemistry of morpholine and its derivatives. The nitrogen and oxygen atoms of the morpholine ring can chelate with transition metals, influencing the metal center's electronic and steric environment and, consequently, its catalytic activity. googleapis.comnsf.gov

Morpholinium ionic liquids have been utilized as effective media for transition metal-catalyzed reactions. nih.govresearchgate.net For example, their use in rhodium and platinum-catalyzed hydrosilylation reactions has been studied, where the nature of the morpholinium salt's anion was found to impact the stability and activity of the catalytic system. nih.govresearchgate.net This indicates that the lactate anion in this compound could play a role in modulating the catalytic cycle of a transition metal complex. nih.gov

While patents and literature describe various morpholine derivatives as ligands for transition metal complexes, google.comgoogle.com.nawipo.int specific data on this compound acting directly as a ligand is not prevalent. However, the fundamental ability of the morpholine structure to bind to metals like palladium, iridium, and rhodium suggests that this compound could serve as a precursor for in-situ catalyst formation or as a component in a catalytic system where the lactate anion might act as a counter-ion or a weakly coordinating ligand. googleapis.comnsf.govnih.gov

| Catalyst System | Reaction Type | Role of Morpholinium Salt | Key Findings |

|---|---|---|---|

| Acidic Morpholinium Ionic Liquids | Mannich Reaction | Dual Solvent-Catalyst | Effective for reactions of aromatic aldehydes, acetophenone, and aromatic amines under mild conditions. tandfonline.com |

| Morpholinium Bisulfate | Bis(indolyl)methane Synthesis | Reusable Catalyst | Mild, inexpensive, and stable catalyst for the condensation of indoles with carbonyl compounds. arabjchem.org |

| Rh/Pt Complexes in Morpholinium Ionic Liquids | Hydrosilylation | Catalyst Medium/Co-catalyst | The anion of the morpholinium salt influences catalyst stability and activity. nih.govresearchgate.net |

Applications in Advanced Analytical Chemistry

In analytical chemistry, precision and the ability to detect and quantify substances at low concentrations are paramount. This compound's components can be involved in analytical procedures, particularly in derivatization and chromatography.

Reagent in Chemical Derivatization

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This is often done to improve volatility, enhance detector response, or improve separation.

While this compound itself is not typically used as a primary derivatizing agent, its constituent parts, morpholine and lactic acid, are involved in such reactions. For instance, morpholine can be derivatized to allow for its detection at trace levels. nih.gov A common method involves the reaction of morpholine with a nitrosating agent to form N-nitrosomorpholine (NMOR), which is a volatile compound suitable for GC-MS analysis. nih.gov Another approach involves reacting morpholine with reagents like 1-Naphthyl isothiocyanate to produce a derivative that can be quantified by HPLC. patsnap.com

Conversely, lactic acid can be derivatized for chiral separation or to enhance its detectability. oiv.int In one analytical method for determining lactic acid, morpholine is used in the preparation of a reagent solution to detect the vapor released from the reaction, which results in a color change. oiv.int This highlights an indirect role of morpholine in the analytical chemistry of lactates.

Component in Chromatographic Separations

Chromatographic techniques are fundamental to the separation, identification, and quantification of chemical compounds. The components of the mobile and stationary phases are critical for achieving effective separation.

There is limited direct evidence of this compound being used as a standard component in chromatographic separations. However, the individual components have relevance in this field. Morpholine has been used as a component of the mobile phase in HPLC and can be analyzed by various chromatographic methods, including ion chromatography and GC. fishersci.cominchem.org Its basic nature allows it to be used for pH adjustment of the mobile phase. inchem.org

Lactic acid and other lactates are also routinely analyzed by HPLC, often using aqueous mobile phases with acid modifiers to ensure proper peak shape and retention. google.com.nainchem.org Chiral stationary phases are employed for the separation of lactic acid enantiomers. oiv.int A patent search reveals that lactate salts can be part of the stationary phase in hydrophilic interaction chromatography. googleapis.com Given these applications, it is conceivable that this compound could be used as a mobile phase additive where both pH control and a specific counter-ion are desired for the separation of certain analytes.

| Analyte | Technique | Role of Morpholine/Lactate | Detection Method |

|---|---|---|---|

| Morpholine | GC-MS | Derivatized to N-nitrosomorpholine for volatility. nih.gov | Mass Spectrometry |

| Lactic Acid | HPLC | Analyzed using a chiral phase for enantiomer separation. oiv.int | UV or Mass Spectrometry |

| Lactic Acid | Titration/Colorimetry | Morpholine used in a reagent for colorimetric detection. oiv.int | Visual (Color Change) |

| Stearoyl Lactylates | HPLC | Lactate moiety is derivatized for detection after saponification. google.com.na | Diode-Array Detector (DAD) |

Applications in Industrial Chemical Processing and Formulations

The industrial applications of morpholine are extensive, owing to its properties as a base, a corrosion inhibitor, and a chemical intermediate. chemicalbook.comatamankimya.comsilverfernchemical.com While specific data for this compound is less common, its use can be inferred in applications where a salt form of morpholine is advantageous.

Morpholine is widely used as a corrosion inhibitor in boiler water and steam condensate systems. chemicalbook.comsilverfernchemical.com It is valued for its volatility, which is similar to that of water, allowing it to distribute throughout steam systems and neutralize acidic species like carbonic acid, thereby adjusting the pH and protecting metal surfaces. wikipedia.orgchemicalbook.com Patents describe the use of morpholine and its salts in various corrosion-inhibiting formulations. google.comgoogle.comchemkraft.ironetetra.com One patent for a corrosion-inhibiting transformer oil includes a morpholine derivative and sodium lactate in its formulation, suggesting that a salt combining these two moieties, such as this compound, could be beneficial. patsnap.com

In the formulation of coatings and paints, morpholine acts as a stabilizer and improves film formation. silverfernchemical.com Morpholine salts of fatty acids are used as emulsifiers, for example, in the wax coatings applied to fruits. nih.govmdpi.com Although this application specifically mentions fatty acid salts, it demonstrates the utility of morpholine salts in formulations. Given that calcium lactate is also used in edible coating matrices, the potential for this compound in similar applications exists. mdpi.com

Furthermore, morpholine and its derivatives are used as intermediates in the synthesis of a wide range of products, including pharmaceuticals, agricultural chemicals, and rubber additives. atamankimya.comsilverfernchemical.com The use of morpholinium salts as catalysts in organic synthesis also points to their role in industrial chemical processing. tandfonline.comarabjchem.org

Corrosion Inhibition in Industrial Systems

The primary application of morpholine in industrial systems is as a corrosion inhibitor, particularly in steam boiler and condensate return lines. silverfernchemical.com Morpholine is added in parts-per-million concentrations to boiler feedwater. atamankimya.comchemeurope.com Because its volatility is very similar to that of water, it distributes evenly throughout the steam and liquid phases of the system. wikipedia.orgatamankimya.com In this environment, it acts as a neutralizing amine, elevating the pH of the condensate by neutralizing acidic gases like carbon dioxide, which can dissolve in water to form corrosive carbonic acid. silverfernchemical.com This pH adjustment prevents acid-induced corrosion of metal surfaces. silverfernchemical.com Furthermore, morpholine can form a protective film on metal surfaces, offering additional protection. silverfernchemical.comalphachem.biz

While morpholine itself is widely used, research has also explored the use of various morpholine salts for corrosion inhibition. Compositions containing morpholine salts of hydroxycarboxylic or dicarboxylic acids are considered effective corrosion inhibitors. chemkraft.ir Lactic acid falls into the category of a hydroxycarboxylic acid. Studies on other organic acid salts of morpholine, such as morpholine laurate, have also demonstrated their efficacy as vapor phase corrosion inhibitors, which function by vaporizing and then adsorbing onto metal surfaces to form a protective layer. scispace.com Therefore, this compound can be viewed as a method for delivering the active corrosion-inhibiting morpholine base into an industrial water system. The lactate component is a stable, non-volatile counter-ion. This approach is particularly effective for protecting ferrous metals in water recycling systems and boilers operating at high temperatures. chemkraft.ir

Properties of Morpholine Relevant to Corrosion Inhibition

| Property | Description | Relevance to Corrosion Inhibition | Source |

|---|---|---|---|

| Volatility | Similar volatility to water. | Ensures even distribution in both steam and water phases for comprehensive system protection. | wikipedia.orgatamankimya.comchemeurope.com |

| Basicity | Acts as a weak base. | Neutralizes acidic components (e.g., dissolved CO2) in steam condensate, raising the pH to less corrosive levels. | atamankimya.comsilverfernchemical.com |

| Film Forming | Can form a protective film on metal surfaces. | Creates a physical barrier that shields the metal from corrosive elements in the environment. | alphachem.biz |

| Thermal Stability | Decomposes slowly at high temperatures and pressures in the absence of oxygen. | Maintains its chemical integrity and effectiveness under the harsh conditions of industrial boiler systems. | atamankimya.comchemeurope.com |

pH Adjustment and Buffering in Chemical Solutions

The ability of morpholine to act as a base is fundamental to its role in pH adjustment. atamankimya.com In industrial applications like power plant steam systems, it is used to precisely control the pH to protect equipment. wikipedia.orgchemeurope.com A buffer solution, which resists changes in pH, is typically composed of a weak acid and its conjugate base or a weak base and its conjugate acid.

This compound is the salt of a weak base (morpholine) and a weak acid (lactic acid). This composition allows it to function as a buffering agent. When added to a solution, it can neutralize both added acids (via the lactate and morpholine components) and added bases (via the morpholinium ion) to maintain the pH within a specific range. For example, buffer systems based on lactic acid and its salt, sodium lactate, are used to maintain pH around 4. soapmakers-store.com The combination with morpholine creates a different buffering range, dictated by the pKa values of both morpholine and lactic acid. The effectiveness of a buffer is highest when the solution's pH is close to the pKa of the buffering agent. The morpholine component provides alkalinity, while the lactate component provides a buffering counter-ion, which can help stabilize the pH of a formulation. This is particularly useful in complex chemical formulations where pH stability is critical for product efficacy and shelf-life. A notable, though more complex, example is the use of isostearamidopropyl this compound as an antistatic agent in cosmetic formulations, where pH control is essential. inchem.org

Acid Dissociation Constants for Morpholine and Lactic Acid

| Compound | pKa (at 25 °C) | Significance | Source |

|---|---|---|---|

| Morpholine (for the morpholinium ion) | 8.33 | Determines the pH range where morpholine is most effective as a base in a buffer system. | itwreagents.com |

| Lactic Acid | 3.86 | Determines the pH range where lactic acid is most effective as an acid in a buffer system. | soapmakers-store.com |

Solvent or Co-solvent in Specific Chemical Reactions

Both morpholine and lactate derivatives are independently recognized for their properties as solvents. Morpholine is a colorless, hygroscopic liquid that is miscible with water and a wide range of organic solvents. atamankimya.comsilverfernchemical.com Due to its polarity and high boiling point, it is often used as a solvent for a variety of organic materials, including resins, dyes, and waxes, and in chemical synthesis. atamankimya.comalphachem.biz

Separately, esters of lactic acid, particularly ethyl lactate, have gained significant attention as "green solvents." Derived from the fermentation of biomass, ethyl lactate is biodegradable, has low toxicity, and possesses strong solvency power, making it an effective and environmentally friendly alternative to traditional petrochemical solvents like toluene (B28343) and acetone. chemicalbook.comqinmuchem.com It is used in formulations for paints, coatings, and cleaners. chemicalbook.com

The combination of these functionalities in this compound suggests its potential as a specialized solvent or co-solvent. Research has demonstrated the effective use of a solvent system containing both morpholine and ethyl lactate for the synthesis of complex organic molecules like N,N-substituted trans-4,5-diaminocyclopent-2-enones. researchgate.net In this context, ethyl lactate acts as an environmentally friendly medium, while morpholine participates in the reaction. researchgate.net The use of this compound as a single-component solvent could offer the benefits of both moieties: the polarity and basicity of morpholine and the favorable environmental profile and solvency of the lactate component. This could be particularly advantageous in reactions where a polar, basic, and biodegradable medium is required.

Comparative Properties of Morpholine and Ethyl Lactate as Solvents

| Property | Morpholine | Ethyl Lactate | Source |

|---|---|---|---|

| Chemical Formula | C4H9NO | C5H10O3 | atamankimya.comchemicalbook.com |

| Boiling Point | ~129 °C | ~154 °C | chemicalbook.comalphachem.biz |

| Miscibility | Miscible with water and many organic solvents. | Miscible with water and most organic solvents. | atamankimya.comchemicalbook.com |

| Key Features | Polar, basic, high boiling point. | Biodegradable, low toxicity, high solvency power, "green" solvent. | alphachem.biz |

| Common Applications | Solvent for resins, dyes; intermediate in chemical synthesis. | Solvent in paints, coatings, cleaners; replaces hazardous solvents. | atamankimya.comchemicalbook.com |

Environmental Chemical Fate and Sustainable Process Design for Morpholine Lactate

Abiotic Degradation Pathways in Simulated Environmental Matrices

The environmental persistence and transformation of chemical compounds are dictated by their susceptibility to abiotic degradation processes. For morpholine (B109124) lactate (B86563), these pathways primarily involve reactions driven by light (photolysis) and water (hydrolysis). The degradation characteristics are largely governed by the morpholine moiety, as the lactate component is a readily metabolizable organic acid.

Photolytic Degradation Mechanisms

The photolytic degradation of morpholine, the core heterocyclic amine of morpholine lactate, is influenced by its interaction with photochemically generated reactive species in the environment. Direct photolysis, the breakdown of a molecule by absorbing light, is less significant than indirect photolytic processes.

The primary mechanism for the atmospheric degradation of morpholine is its reaction with hydroxyl radicals (•OH). nih.gov The estimated rate constant for this vapor-phase reaction is 1.4 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 2.8 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This rapid degradation indicates that morpholine released into the atmosphere is unlikely to persist.

In aqueous environments, the presence of morpholine can lead to the formation of N-nitrosomorpholine, a compound of concern, through reactions with nitrites or nitrates, which can be catalyzed by bacteria or occur under specific chemical conditions. nih.gov N-nitrosamines are known to undergo photolytic decomposition, and their degradation follows first-order kinetics, although the rates vary depending on the solution media. researchgate.net This suggests that while morpholine itself may not be the primary photoactive species, its transformation products are susceptible to photolytic breakdown.

Interactive Table: Photolytic Degradation Parameters for Morpholine

| Parameter | Value | Conditions |

|---|---|---|

| Vapor-Phase Reaction Rate Constant | 1.4 x 10⁻¹⁰ cm³/molecule-sec | With hydroxyl radicals at 25°C nih.gov |

| Atmospheric Half-Life | ~2.8 hours | At hydroxyl radical concentration of 5x10⁵ radicals/cm³ nih.gov |

Hydrolysis and Other Chemical Transformation in Aqueous Systems

Hydrolysis refers to the cleavage of chemical bonds by the addition of water. This compound, being a salt of a weak base (morpholine) and a weak acid (lactic acid), exists in equilibrium with its constituent ions in aqueous solution. The stability of the morpholine ring itself is notable; however, under specific conditions, transformation can occur.

Morpholine can undergo thermal decomposition at the high temperatures and pressures found in industrial boiler steam cycles. inchem.org While specific data for this compound is limited, studies on structurally related compounds provide insight. For instance, Morpholine, 4-[(triethoxysilyl)methyl]-, a related analogue, was found to hydrolyze rapidly in water at various pH levels. industrialchemicals.gov.au The stability of polymers containing morpholine derivatives can be influenced by hydrolysis, and the formation of lactate salts is one method used to confer specific properties to these polymers in aqueous systems. google.com The ester linkage in a compound like methyl lactate is subject to hydrolysis to yield lactic acid and methanol, a process that can be catalyzed by acids or bases. anl.gov For this compound, the primary consideration in aqueous systems is the stability of the morpholine ring, which is generally robust under typical environmental pH and temperature conditions, though it can react to form other compounds like N-nitrosomorpholine. nih.gov

Biotransformation Mechanisms and Biodegradation Kinetics in Controlled Systems

The biological breakdown of this compound is a critical component of its environmental fate. The lactate portion is a common metabolite in many organisms and is easily assimilated. Therefore, research has focused on the biodegradation of the more recalcitrant morpholine ring.

Microbial Degradation Pathways and Metabolite Identification

Numerous studies have demonstrated that morpholine is biodegradable by various microorganisms, particularly from the genus Mycobacterium. nih.govresearchgate.net These bacteria can utilize morpholine as the sole source of carbon, nitrogen, and energy. nih.govoup.com The degradation process involves the induction of specific enzymes. researchgate.netoup.com

The degradation pathway typically begins with the enzymatic cleavage of the C-N bond in the morpholine ring. nih.gov Studies using in situ ¹H Nuclear Magnetic Resonance (NMR) on Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 have been instrumental in identifying key intermediates. nih.govasm.orgnih.gov The degradation proceeds through two main routes, often referred to as the ethanolamine (B43304) pathway and the glycolate (B3277807) pathway. researchgate.netresearchgate.net

The primary identified metabolites in the degradation of morpholine by M. aurum MO1 are 2-(2-aminoethoxy)acetate (B1259841) and glycolate. asm.orgnih.govresearchgate.net Morpholine is degraded by this strain at a rate of approximately 0.85 mM/hour, with the complete disappearance of the parent compound within 10 hours under specific laboratory conditions. nih.gov The intermediates, 2-(2-aminoethoxy)acetate and glycolate, accumulate during the initial phase and are subsequently degraded. nih.gov Ultimately, the nitrogen from the morpholine ring is liberated as ammonia. researchgate.netoup.com

Interactive Table: Morpholine Degradation by Mycobacterium Strains

| Microbial Strain | Key Metabolites Identified | Degradation Rate | Reference |

|---|---|---|---|

| Mycobacterium aurum MO1 | 2-(2-aminoethoxy)acetate, Glycolate | ~0.85 mM/hour | nih.gov |

| Mycobacterium sp. RP1 | 2-(2-aminoethoxy)acetate, Glycolate | ~0.80 mM/hour | nih.gov |

| Mycobacterium chelonae | Hypothetical: 2-(2-aminoethoxy)acetate, Glycolate, Ethanolamine | Not specified | asm.org |

Enzymatic Transformation Studies

The initial and rate-limiting step in morpholine biodegradation is catalyzed by a specific class of enzymes. Research has identified morpholine monooxygenase as a key enzyme in this process. researchgate.netethz.ch This enzyme contains a soluble cytochrome P-450 catalytic subunit. nih.govresearchgate.netethz.ch

The cytochrome P-450 enzyme system in Mycobacterium strains initiates the degradation by hydroxylating the morpholine ring, leading to its opening. nih.gov The biotransformation of morpholine to 2-(2-aminoethoxy)acetic acid is catalyzed by this monooxygenase. researchgate.netethz.ch Studies inhibiting this enzyme have confirmed its crucial role in the degradation pathway. researchgate.net

For the lactate component of this compound, enzymatic assays utilize enzymes like L-Lactate Oxidase. nih.gov This enzyme oxidizes L-lactate to pyruvate (B1213749), a reaction that can be used for quantification. nih.gov In metabolic pathways, lactate is reversibly converted to pyruvate by lactate dehydrogenase. nih.gov

Interactive Table: Key Enzymes in this compound Transformation

| Compound Moiety | Enzyme | Reaction Catalyzed | Organism/System |

|---|---|---|---|

| Morpholine | Morpholine monooxygenase (Cytochrome P-450) | Ring hydroxylation and cleavage | Mycobacterium spp. nih.govresearchgate.netethz.ch |

| L-Lactate | L-Lactate Oxidase | Oxidation of L-lactate to pyruvate | Enzymatic assays nih.gov |

| L-Lactate | Lactate Dehydrogenase (LDH) | Reversible conversion of lactate to pyruvate | General metabolism nih.gov |

Integration into Circular Economy and Sustainable Manufacturing Cycles

Integrating this compound into a circular economy framework involves considering its entire lifecycle, from synthesis to end-of-life. lenzing.comcopadata.com A circular economy aims to minimize waste and maximize the use of resources by designing products and processes that allow for reuse, recycling, and regeneration. lenzing.commdpi.com

The synthesis of this compound itself can be viewed through a sustainable lens. Lactic acid is a bio-based chemical, often produced via the fermentation of carbohydrates. anl.gov Using a renewable, bio-derived acid to produce a functional chemical salt aligns with the circular principle of sourcing sustainably. Morpholine, while traditionally produced from fossil fuels, can be part of a circular system if waste streams containing it are treated to recover the chemical or if it is biodegraded back into the ecosystem.

The biodegradability of both components of this compound is a key feature for its inclusion in a sustainable cycle. The lactate moiety is readily consumed in biological systems. The morpholine ring, as detailed, is also fully biodegradable by specific microorganisms, which can be harnessed in industrial wastewater treatment. nih.govresearchgate.net This biological recycling pathway transforms the chemical back into biomass, water, and ammonia, closing the loop and preventing the accumulation of a persistent pollutant. researchgate.netresearchgate.net

Furthermore, in sustainable manufacturing, processes are designed to be efficient and minimize environmental impact. copadata.commdpi.com The use of this compound in applications like corrosion inhibition in closed-loop systems is an example of resource efficiency. silverfernchemical.com Designing systems where the chemical is retained and reused for as long as possible before being directed to a biological treatment process is a core tenet of circular design. parliament.uk The development of biodegradable materials from morpholine derivatives, such as polydepsipeptides from morpholine-2,5-diones, further illustrates the potential for creating value-added products from these chemical building blocks that are designed for degradation at their end-of-life. nih.govresearchgate.net

Design for Recyclability and Reduced Environmental FootprintThere is no specific information on the design for recyclability of this compound. Research into the biodegradability of its components suggests different fates. For instance, some microorganisms, primarily Mycobacterium species, have been shown to degrade morpholine.inchem.orgresearchgate.netnih.govLactic acid and its esters are generally considered biodegradable.qinmuchem.comHowever, the biodegradability of the combined salt has not been documented.

A patent exists for the recovery of morpholine from acidic wastewater, which represents a form of recycling for one of the components. google.com This process involves concentrating the wastewater, adjusting the pH to separate solids, and then distilling the liquid to recover the morpholine. google.com Still, this does not address the recycling of the lactate portion or the this compound salt as a whole.

Interactive Data Table: Component Environmental Fate Information

| Component | Biodegradation Potential | Recycling/Recovery Methods | Key Considerations |

|---|---|---|---|

| Morpholine | Biodegradable by specific microbes (e.g., Mycobacterium spp.). inchem.orgresearchgate.netnih.gov | Recovery from industrial wastewater via concentration and distillation is possible. google.com | Can be a pollutant in industrial effluents. nih.gov |

| Lactic Acid | Generally considered biodegradable. qinmuchem.com | Can be recovered from waste streams for valorization. biorxiv.org | Often produced via fermentation; its LCA is dependent on the feedstock and energy inputs. corbion.com |

Future Research Directions and Emerging Trends for Morpholine Lactate

Development of Highly Efficient and Selective Synthetic Methodologies

The conventional synthesis of morpholine (B109124) lactate (B86563) involves a straightforward acid-base neutralization reaction. However, future research will likely focus on developing more sophisticated, efficient, and sustainable synthetic protocols.

Enzymatic and Biocatalytic Routes: An emerging trend is the use of enzymes to catalyze reactions under mild conditions. Research could explore lipase-catalyzed esterification or amidation reactions to form derivatives of morpholine lactate, or the use of whole-cell biocatalysts for a one-pot synthesis from renewable feedstocks. This approach offers high selectivity and reduces the energy consumption and waste associated with traditional chemical synthesis.

Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over batch processing, including enhanced heat and mass transfer, improved safety, and higher yields. Future methodologies could involve the development of a continuous process for this compound synthesis, potentially integrating in-line purification steps. This would be particularly relevant for industrial-scale production, ensuring consistency and reducing operational costs.

Advanced Catalytic Systems: While the basic salt formation is uncatalyzed, the synthesis of functional derivatives of this compound could benefit from novel catalysts. Research into organocatalysis, for instance, could yield methods for creating chiral derivatives, leveraging the inherent chirality of lactic acid. researchgate.net The development of recyclable heterogeneous catalysts could also align with green chemistry principles by simplifying product purification and minimizing catalyst waste. For example, iridium-based catalysts have shown high selectivity in converting glycerol (B35011) to lactate, a process that could be integrated into a larger, sustainable production scheme. researchgate.net

Exploration of Novel Applications in Emerging Chemical Technologies

The unique combination of a heterocyclic amine (morpholine) and a bio-derived alpha-hydroxy acid (lactic acid) suggests a variety of untapped applications for this compound.

Bio-based Corrosion Inhibitors: Morpholine is a well-established corrosion inhibitor, particularly in boiler water systems, due to its ability to neutralize acidic conditions and its volatility, which is similar to water. silverfernchemical.comsilverfernchemical.com Future research could investigate this compound as a "green" corrosion inhibitor. The lactate component, being derived from biomass, enhances the compound's sustainability profile. Studies would need to evaluate its efficacy in protecting various metals, its mechanism of action, and its environmental fate.

Advanced Polymer Chemistry: Lactic acid is the monomer for polylactic acid (PLA), a leading biodegradable polymer. rsc.org Morpholine derivatives, specifically morpholine-2,5-diones, are also being explored as monomers for producing biodegradable polydepsipeptides for medical applications. researchgate.netacs.orgresearchgate.net this compound could be investigated as a functional additive in polymer formulations or as a precursor for novel monomers. Its ionic nature might be exploited in the development of antistatic agents for polymers or as a component in thermoresponsive polymers. rsc.orgcolonialchem.com

Pharmaceutical and Agrochemical Scaffolding: The morpholine ring is a key structural motif in many pharmaceuticals and agrochemicals, valued for its favorable physicochemical properties and metabolic stability. researchgate.netnih.gov this compound could serve as a readily available, water-soluble starting material for the synthesis of new active pharmaceutical ingredients (APIs). The lactate moiety could act as a pro-drug element to enhance the bioavailability of a parent drug, a strategy that warrants further investigation.

Green Solvents and Catalysis: Ethyl lactate is recognized as a green solvent with a favorable environmental profile. researchgate.net Research into the solvent properties of this compound, or its use in deep eutectic solvent formulations, could open new avenues in sustainable chemistry. mdpi.comnumberanalytics.com Its bifunctional nature (acidic and basic sites) also suggests potential as an organocatalyst for specific organic transformations.

Integration of Advanced Data Science and Machine Learning for Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of reactions, a field known as predictive chemistry. rsc.org

Property Prediction: For a compound like this compound with limited empirical data, ML models can provide valuable initial assessments. By training algorithms on large datasets of known molecules, it is possible to predict fundamental properties such as solubility, boiling point, toxicity, and biodegradability. arxiv.org These predictions can guide experimental work, saving time and resources by prioritizing compounds with the highest likelihood of possessing desired characteristics. researchgate.net Various ML algorithms, including Random Forest, Support Vector Machines, and Neural Networks, have proven effective for these tasks. nih.gov

Reaction Optimization and Discovery: Machine learning can significantly accelerate the development of the synthetic methodologies described in section 8.1. acs.org Algorithms can analyze the outcomes of a small number of initial experiments (Design of Experiments) and predict the optimal reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and selectivity. acs.org Furthermore, AI tools are being developed to suggest entirely new synthetic routes, potentially uncovering more efficient and sustainable ways to produce this compound and its derivatives. smu.edu

Virtual Screening for Novel Applications: In the search for new applications, ML models can perform virtual screenings of vast chemical libraries. For example, a model trained to identify potential corrosion inhibitors or mTOR inhibitors could evaluate this compound and its virtual derivatives, flagging them for further experimental validation. nih.gov This data-driven approach can rapidly identify promising candidates from a nearly infinite chemical space, accelerating the discovery process. openmedicinalchemistryjournal.com

| ML Application | Description | Potential Impact on this compound R&D | Relevant Algorithms |

|---|---|---|---|

| Molecular Property Prediction | Predicting physicochemical and toxicological properties from molecular structure. | Estimate solubility, biodegradability, and toxicity to guide sustainable design and application screening. | Gradient Boosting, Random Forest, Graph Neural Networks (GNNs). arxiv.org |

| Reaction Outcome Prediction | Forecasting the yield and selectivity of a chemical reaction under specific conditions. | Optimize synthesis protocols for higher efficiency and purity without extensive trial-and-error experimentation. | Linear Regression, Neural Networks, Decision Trees. nih.govacs.org |

| Retrosynthesis Planning | Identifying potential synthetic pathways for a target molecule. | Discover novel and more sustainable synthetic routes to this compound and its derivatives. | Transformer Models, Monte Carlo Tree Search. |

| Virtual Screening | Computationally screening large libraries of molecules for specific biological or chemical activity. | Identify potential new applications in areas like pharmaceuticals, agrochemicals, or materials science. | Support Vector Machines (SVM), Deep Neural Networks (DNNs). researchgate.net |

Addressing Grand Challenges in Sustainable Chemical Design and Engineering

The principles of green and sustainable chemistry provide a framework for addressing major environmental and societal challenges. Research on this compound can contribute to these goals in several key areas.

Renewable Feedstocks: A primary goal of sustainable chemistry is the transition from fossil-based to renewable feedstocks. Lactic acid is a prime example of a bio-based platform chemical, readily produced by fermenting carbohydrates. rsc.org While morpholine is traditionally derived from petrochemicals, research into bio-based routes, for example from diethanolamine (B148213) obtained from bio-ethanol, could lead to a fully renewable this compound.

Design for Degradation: A key principle of green chemistry is designing products that break down into innocuous substances after their useful life. wordpress.com The lactate component of this compound is readily biodegradable. Future research must focus on the environmental fate and biodegradability of the morpholine moiety to ensure the entire molecule does not persist in the environment. This involves detailed degradation studies under various environmental conditions (aquatic, soil) and toxicological evaluation of any intermediate breakdown products.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of morpholine lactate derivatives in organic reactions?

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) to confirm molecular structure and detect intermediates. X-ray diffraction is critical for unambiguous structural validation, as demonstrated in studies of cyclic dihydroxazine derivatives . Pair chromatographic techniques (HPLC) with mass spectrometry to assess purity and detect byproducts, especially in multi-step syntheses .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Morpholine derivatives require strict exposure controls due to allergenic potential. For example, isostearamidopropyl this compound showed sensitization in 5/7 participants in a clinical study . Use fume hoods, nitrile gloves, and post-exposure decontamination protocols (e.g., citric acid mixtures with textured absorbents) to mitigate risks . Reference occupational safety guidelines for morpholine handling .

Advanced Research Questions

Q. How do competing metabolic pathways influence the biodegradation of this compound derivatives in environmental systems?

Methodological Answer: Biodegradation pathways depend on microbial species and substrate concentration. For instance, Mycobacterium aurum MO1 degrades morpholine via two pathways: one dominant at low concentrations (producing 2-(2-aminoethoxy)acetate) and another inhibited at higher concentrations . Use H-NMR and ion spectroscopy to track metabolic intermediates in culture filtrates. Experimental designs should compare pathway dominance under varying nutrient conditions .

Q. What mechanisms underlie the allergenic reactivity of isostearamidopropyl this compound in human subjects?

Methodological Answer: Clinical patch testing (as in Fisher Lecture’s study) identified this derivative as a novel allergen . Advanced analyses should investigate cross-reactivity with structurally related amidopropyl surfactants (e.g., cocamidopropyl PG-dimonium chloride) using lymphocyte proliferation assays or protein-binding studies . Dose-response experiments can clarify threshold concentrations for sensitization.

Q. How do structural modifications of this compound derivatives affect their pharmacological activity (e.g., enzyme inhibition)?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituents like cyclobutyl groups enhance bioactivity. For example, cyclobutyl morpholine derivatives showed 20 nM IC against PI3K (a cancer target) compared to 805 nM for unmodified analogs . Use computational modeling (e.g., molecular docking) paired with in vitro enzyme assays to validate binding interactions. Compare IC values across derivatives to identify critical functional groups .

Q. What experimental designs resolve contradictions in this compound’s solvent compatibility data?

Methodological Answer: Contradictions arise from solvent polarity and hydrogen-bonding effects. For instance, morpholine acts as an intermediate solvent in acetonitrile but is incompatible with ethanol . Use systematic solubility screens (e.g., Hansen solubility parameters) and controlled kinetic studies to map solvent stability. Tabulate results by solvent class (e.g., aprotic vs. protic) to clarify inconsistencies .

Methodological Frameworks for Research Design

How can researchers formulate analytical questions to investigate this compound’s role in multi-step syntheses?

Methodological Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:

Q. What statistical approaches are optimal for analyzing multi-variable experimental data on this compound synthesis?

Methodological Answer: Use factorial designs (e.g., 2 designs) to assess interactions between variables like temperature and reagent ratios. Analysis of variance (ANOVA) and response surface modeling can identify optimal conditions. For example, a 4-variable design (TiCl, morpholine, temperature, stirring rate) achieved high yield in ketone amination .

Data Contradiction and Gap Analysis

Q. How to address conflicting data on this compound’s environmental persistence vs. biodegradability?

Methodological Answer: Contradictions may stem from microbial community diversity or assay conditions. Compare degradation rates across soil types and inocula (e.g., Mycobacterium vs. mixed cultures) . Use isotope-labeled this compound in tracer studies to quantify mineralization efficiency and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products